molecular formula C20H34O3 B1149181 9-Hydroxy-13E-labden-15-oic acid CAS No. 132915-47-0

9-Hydroxy-13E-labden-15-oic acid

Cat. No.: B1149181
CAS No.: 132915-47-0
M. Wt: 322
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

9-Hydroxy-13E-labden-15-oic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to exhibit inhibitory activity against Plasmodium falciparum, with IC50 values ranging from 1.55 to 4.67 micrograms per milliliter in vitro . This suggests that this compound may interfere with the metabolic pathways of the parasite, potentially inhibiting its growth and proliferation. Additionally, the presence of a carboxylic acid group at C-15 is crucial for its antimicrobial activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antimicrobial activity suggests that it may disrupt bacterial cell membranes or interfere with essential cellular processes in microbes . Furthermore, its potential anti-inflammatory properties indicate that this compound may modulate immune cell function, reducing inflammation and promoting tissue repair.

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory activity against Plasmodium falciparum suggests that it may bind to and inhibit key enzymes involved in the parasite’s metabolic pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in inflammation and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are important factors to consider. It is recommended to store the stock solution below -20°C to maintain its stability for several months . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged antimicrobial and anti-inflammatory activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its solubility in various solvents, such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, can influence its localization and accumulation within cells .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-13E-labden-15-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in pharmacological research and as synthetic precursor compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-Hydroxy-13E-labden-15-oic acid include other labdane diterpenoids such as:

Uniqueness

This compound is unique due to its specific structural features, including the hydroxyl group at the C-9 position and the carboxylic acid group at the C-15 position. These structural elements contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

(E)-5-[(1R,2S,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-14(13-17(21)22)9-12-20(23)15(2)7-8-16-18(3,4)10-6-11-19(16,20)5/h13,15-16,23H,6-12H2,1-5H3,(H,21,22)/b14-13+/t15-,16-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGJRMWFFTWASU-MABCWTSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(CCCC2(C1(CCC(=CC(=O)O)C)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@@]([C@]1(CC/C(=C/C(=O)O)/C)O)(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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